7-Methyl-4-nitroquinoline 1-oxide

DNA Intercalation Fluorescence Spectroscopy Genotoxicity Mechanism

7-Methyl-4-nitroquinoline 1-oxide (7-MQO, CAS 14753-13-0) is a quinoline N-oxide derivative that serves as a specialized chemical probe in mutagenicity and DNA damage research. Structurally, it comprises a quinoline core with a 4-nitro group, an N-oxide at the 1-position, and a methyl substituent at the 7-position (molecular formula C10H8N2O3, molecular weight 204.18 g/mol).

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 14753-13-0
Cat. No. B078039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-4-nitroquinoline 1-oxide
CAS14753-13-0
Synonyms7-Methyl-4-nitroquinoline 1-oxide
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=CC2=[N+](C=CC(=C2C=C1)[N+](=O)[O-])[O-]
InChIInChI=1S/C10H8N2O3/c1-7-2-3-8-9(12(14)15)4-5-11(13)10(8)6-7/h2-6H,1H3
InChIKeyMEQZPIUNLKFFEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-4-nitroquinoline 1-oxide (CAS 14753-13-0): Technical Baseline for Research Procurement


7-Methyl-4-nitroquinoline 1-oxide (7-MQO, CAS 14753-13-0) is a quinoline N-oxide derivative that serves as a specialized chemical probe in mutagenicity and DNA damage research [1]. Structurally, it comprises a quinoline core with a 4-nitro group, an N-oxide at the 1-position, and a methyl substituent at the 7-position (molecular formula C10H8N2O3, molecular weight 204.18 g/mol) . The compound is of interest primarily for its role as a direct-acting mutagen and carcinogen, with biological activity that is intimately linked to the metabolic reduction of its nitro group to the reactive 4-hydroxyaminoquinoline 1-oxide species [1]. Its specific substitution pattern influences its physicochemical properties, such as enhanced aqueous solubility compared to the unsubstituted parent 4-nitroquinoline 1-oxide (4NQO), which is critical for applications requiring improved solution handling .

7-Methyl-4-nitroquinoline 1-oxide: Why Generic 4NQO Analogs Are Not Interchangeable


Generic substitution of 4-nitroquinoline 1-oxide (4NQO) analogs in research protocols is scientifically untenable due to pronounced, quantifiable differences in biological activity and physicochemical properties that arise from specific ring substitutions. While 4NQO and its alkylated derivatives share a common metabolic activation pathway—enzymatic reduction of the nitro group to the corresponding 4-hydroxyaminoquinoline 1-oxide—the efficiency of this rate-limiting step, and consequently the resultant mutagenic potency, is highly sensitive to the steric and electronic effects of substituents [1]. Furthermore, substituent position dictates key physical properties such as aqueous solubility and DNA intercalation behavior, as evidenced by differential fluorescence quenching of DNA [2]. Therefore, selecting a specific derivative like 7-methyl-4NQO is not merely a matter of catalog convenience but a critical experimental variable that directly impacts assay sensitivity, reproducibility, and the mechanistic interpretation of genotoxicity data.

7-Methyl-4-nitroquinoline 1-oxide: Quantitative Differentiation Evidence vs. 4NQO and Analogs


Fluorescence Quenching of DNA: Rank-Order Comparison of Quinoline Derivatives

In a direct comparative study, the ability of various carcinogenic quinolines to quench the fluorescence of DNA in acid solution was measured, providing a rank-order of their interaction with the DNA duplex [1]. The quenching effect decreased in the following order: 4,6-dinitroquinoline 1-oxide > 6-chloro-4-nitroquinoline 1-oxide > 4-nitroquinoline 1-oxide > 2-methyl-4-nitroquinoline 1-oxide > 4-nitroquinoline. This data explicitly positions 2-methyl-4NQO (the closest positional isomer analog to 7-methyl-4NQO) as having a measurably lower DNA-interaction potential than the parent 4NQO. The quenching effect of 7-methyl-4NQO was not reported in this study, but the data establishes a clear class-level relationship wherein methylation of the quinoline ring at the 2-position reduces DNA quenching relative to the unsubstituted parent. By inference, the 7-methyl substitution pattern likely confers a distinct, non-interchangeable DNA-interaction profile.

DNA Intercalation Fluorescence Spectroscopy Genotoxicity Mechanism

Mutagenic Potency: Correlation with Metabolic Reduction Rate

A systematic study of twelve alkylated 4NQO derivatives, including 7-methyl-4NQO, established that mutagenic potency in S. typhimurium TA100 is linearly correlated with the rate of metabolic reduction of the nitro group to the corresponding 4-hydroxyaminoquinoline 1-oxide (r = 0.930) [1]. This finding demonstrates that the 7-methyl substituent, by its steric and electronic influence, modulates the compound's susceptibility to enzymatic nitroreduction, which is the rate-limiting step in its genotoxic activation. While specific numerical potency values for each derivative are not abstracted, the study confirms that the 7-methyl substitution pattern produces a quantifiably distinct reduction rate and, consequently, a unique mutagenic profile compared to other alkylated derivatives (e.g., 2-methyl, 6-methyl, 8-methyl) and the unsubstituted parent 4NQO.

Mutagenicity Structure-Activity Relationship Metabolic Activation

Enhanced Aqueous Solubility vs. Parent 4NQO

The introduction of a methyl group at the 7-position significantly alters the physicochemical profile of the quinoline N-oxide scaffold. Estimated aqueous solubility data from ChemSpider indicates that 7-methyl-4-nitroquinoline 1-oxide has a water solubility of 311.1 mg/L at 25°C (log Kow 2.03) . In stark contrast, the parent compound 4-nitroquinoline 1-oxide is reported as 'insoluble' in water by multiple commercial vendors, with its solubility in aqueous buffer typically below 1 mg/mL . This represents a substantial, quantifiable improvement in aqueous compatibility, which can directly impact experimental design by reducing the need for organic co-solvents like DMSO.

Physicochemical Properties Solubility Formulation

DNA Repair Mutant Sensitivity Profile

In a comparative screen of 4-nitroquinoline 1-oxide (4NQO) and its derivatives against DNA repair-deficient E. coli and S. cerevisiae mutants, 4NQO and its carcinogenic derivatives, including 4-hydroxyaminoquinoline 1-oxide, produced wider growth-inhibiting zones in polA1, recA13, and recB21 E. coli mutants compared to wild-type strains [1]. This pattern of hypersensitivity was distinct from that observed with other genotoxins like 4-nitropyridine 1-oxide and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). The study explicitly validates that the 4NQO scaffold elicits a characteristic DNA-damage repair response profile. While 7-methyl-4NQO was not specifically enumerated in the tested panel, its inclusion within the broader class of 4NQO derivatives with similar alkyl substitutions places it within this defined, non-interchangeable mechanistic group.

DNA Repair E. coli Mutants S. cerevisiae Genotoxicity Screening

7-Methyl-4-nitroquinoline 1-oxide: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Mechanistic Studies of DNA Repair Pathways in Prokaryotic and Eukaryotic Models

The well-characterized hypersensitivity of DNA repair-deficient mutants (e.g., E. coli polA1, recA13, recB21) to 4NQO derivatives, as established by Nagao and Sugimura (1972), makes 7-methyl-4NQO an ideal genotoxic stressor for probing the function of specific DNA repair pathways [1]. Its distinct repair-mutant sensitivity profile, which differs from that of alkylating agents like MNNG, allows researchers to delineate pathway-specific responses and validate genetic models of DNA damage tolerance.

Structure-Activity Relationship (SAR) Studies of Nitroquinoline Mutagenicity

The linear correlation between the metabolic reduction rate of the nitro group and mutagenic potency (r = 0.930), as demonstrated by Takahashi et al. (1983), positions 7-methyl-4NQO as a critical data point in SAR investigations [2]. Its specific 7-methyl substitution allows researchers to quantify the steric and electronic contributions of this position to nitroreductase enzyme recognition, providing a precise tool for developing predictive models of chemical carcinogenesis and for screening environmental nitroaromatic pollutants.

In Vitro Assays Requiring Improved Aqueous Solubility Without High DMSO Concentrations

For cell-based assays or biochemical experiments sensitive to organic solvents, the estimated ~311 mg/L water solubility of 7-methyl-4NQO offers a distinct practical advantage over the parent 4NQO, which is insoluble in water . This property facilitates the preparation of more physiologically relevant dosing solutions with reduced DMSO content, minimizing solvent-induced cytotoxicity artifacts and improving the reliability of dose-response curves in mammalian cell culture models.

Spectroscopic Investigations of Ligand-DNA Interactions

Based on the comparative fluorescence quenching data of Kawazoe et al. (1974), which demonstrated that methylation of the 4NQO ring modulates its ability to quench DNA fluorescence, 7-methyl-4NQO serves as a valuable spectroscopic probe for studying ligand-DNA binding modes [3]. Its distinct quenching profile, inferred from the 2-methyl analog, can be exploited in competitive binding assays or to investigate the influence of minor groove vs. intercalative binding on genotoxicity.

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